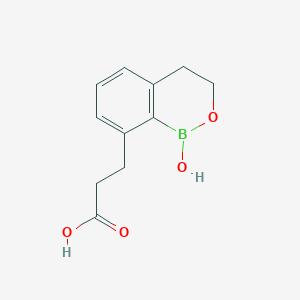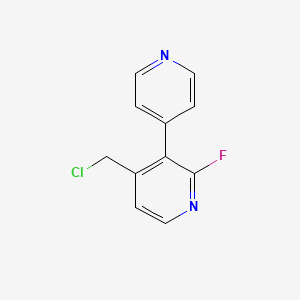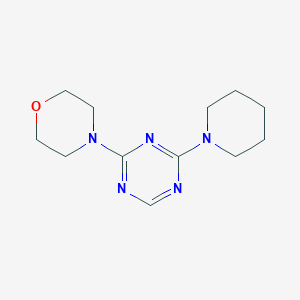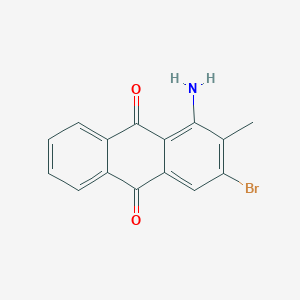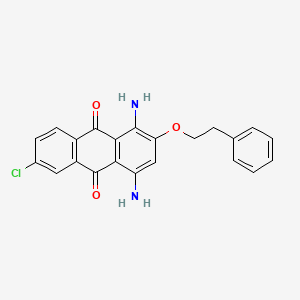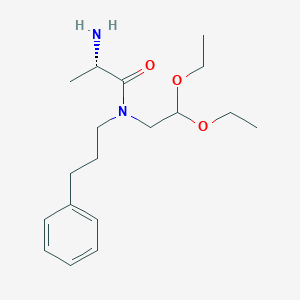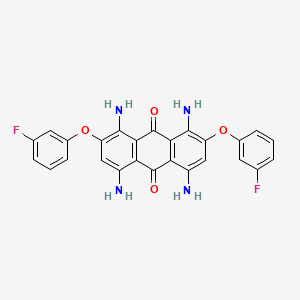
1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitration and Reduction: The anthracene-9,10-dione is nitrated to form nitro derivatives, which are subsequently reduced to amino groups using reducing agents like tin(II) chloride or iron powder in hydrochloric acid.
Reaction Conditions: Nitration is performed under controlled temperature conditions, while reduction is carried out at room temperature.
Attachment of Fluorophenoxy Groups:
Nucleophilic Substitution: The amino-substituted anthracene-9,10-dione undergoes nucleophilic substitution with 3-fluorophenol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
-
Preparation of Anthracene-9,10-dione Core:
Oxidation of Anthracene: Anthracene is oxidized using oxidizing agents such as chromic acid or potassium permanganate to form anthracene-9,10-dione.
Reaction Conditions: The reaction is usually carried out in an acidic medium at elevated temperatures.
化学反応の分析
Types of Reactions: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and fluorophenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized anthracene derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may induce oxidative stress, inhibit enzyme activity, or interfere with cellular signaling pathways, contributing to its biological activities.
類似化合物との比較
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the fluorophenoxy groups, resulting in different chemical and biological properties.
2,7-Difluoroanthracene-9,10-dione: Contains fluorine atoms but lacks amino groups, affecting its reactivity and applications.
Uniqueness: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino and fluorophenoxy groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
特性
CAS番号 |
88600-57-1 |
|---|---|
分子式 |
C26H18F2N4O4 |
分子量 |
488.4 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18F2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |
InChIキー |
GLLGRVUJQJBYAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC(=CC=C5)F)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
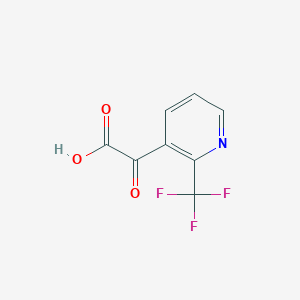
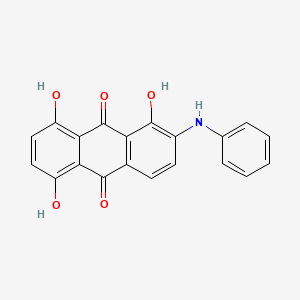
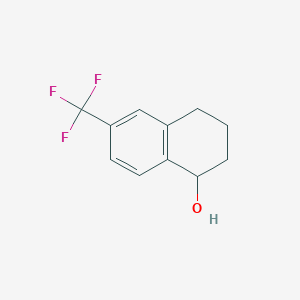
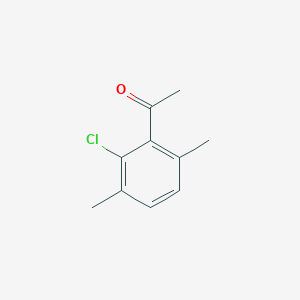
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)

